molecular formula C27H30O15 B14041692 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Cat. No.: B14041692
M. Wt: 594.5 g/mol
InChI Key: FIAAVMJLAGNUKW-QXYWMPPBSA-N
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Description

The compound 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and glycosidic linkages, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one typically involves multi-step organic reactions. The process begins with the formation of the chromen-4-one core, followed by the introduction of hydroxyl groups and glycosidic linkages. Common reagents used in these reactions include phenolic compounds, glycosyl donors, and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic synthesis is also a viable method, utilizing specific enzymes to catalyze the formation of glycosidic bonds.

Chemical Reactions Analysis

Types of Reactions

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxyl or glycosidic positions.

Scientific Research Applications

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

    Signal Transduction Modulation: Modulates signaling pathways such as the NF-κB pathway, affecting gene expression and cellular responses.

Comparison with Similar Compounds

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one: can be compared with other flavonoids such as quercetin, kaempferol, and myricetin. These compounds share similar structural features but differ in the number and position of hydroxyl groups and glycosidic linkages. The unique arrangement of these groups in This compound

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Myricetin
  • Luteolin
  • Apigenin

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13+,17-,18+,21+,22-,23-,24-,26+,27+/m1/s1

InChI Key

FIAAVMJLAGNUKW-QXYWMPPBSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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